molecular formula C16H18N2O4S2 B5534346 N-(2-hydroxyphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

N-(2-hydroxyphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

Cat. No.: B5534346
M. Wt: 366.5 g/mol
InChI Key: KXFLGFJAJAIEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiophene ring, a sulfonyl group, and a piperidine moiety, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene ring, followed by the introduction of the sulfonyl group and the piperidine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-hydroxyphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, sulfonyl-containing molecules, and piperidine-based compounds. Examples include:

  • N-(2-hydroxyphenyl)acetamide
  • N-(2-hydroxyphenyl)-2-propylpentanamide
  • Various thiophene-based analogs

Uniqueness

What sets N-(2-hydroxyphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

N-(2-hydroxyphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c19-14-7-3-2-6-13(14)17-16(20)15-10-12(11-23-15)24(21,22)18-8-4-1-5-9-18/h2-3,6-7,10-11,19H,1,4-5,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFLGFJAJAIEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.